molecular formula C5H5N3O3 B12350347 2-imino-3-nitro-3H-pyridin-6-one

2-imino-3-nitro-3H-pyridin-6-one

Cat. No.: B12350347
M. Wt: 155.11 g/mol
InChI Key: CSVKVXDNFKHOBX-UHFFFAOYSA-N
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Description

2-Imino-3-nitro-3H-pyridin-6-one is a heterocyclic compound that features a pyridinone core with an imino and a nitro group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-3-nitro-3H-pyridin-6-one typically involves the nitration of 2-aminopyridine. One common method includes dissolving 2-aminopyridine in an organic solvent, followed by the addition of liquid bromine. The reaction mixture is then heated to facilitate the formation of 2-amino-5-pyridyl bromide. This intermediate is subsequently nitrated using a nitrating agent at elevated temperatures (110-120°C) to yield 2-amino-3-nitro pyridine .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-nitro-3H-pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-3-imino-3H-pyridin-6-one, while nucleophilic substitution can produce a variety of substituted pyridinones.

Scientific Research Applications

2-Imino-3-nitro-3H-pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-3-nitro-3H-pyridin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-nitro pyridine: Similar in structure but lacks the imino group.

    3-Nitro-2-pyridone: Contains a nitro group but differs in the position of the functional groups.

Uniqueness

2-Imino-3-nitro-3H-pyridin-6-one is unique due to the presence of both imino and nitro groups on the pyridinone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

2-imino-3-nitro-3H-pyridin-6-one

InChI

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-3H,(H2,6,7,9)

InChI Key

CSVKVXDNFKHOBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=N)C1[N+](=O)[O-]

Origin of Product

United States

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